molecular formula C12H8ClNO4S B1605435 1-Chloro-2-nitro-4-(phenylsulfonyl)benzene CAS No. 4779-36-6

1-Chloro-2-nitro-4-(phenylsulfonyl)benzene

Cat. No.: B1605435
CAS No.: 4779-36-6
M. Wt: 297.71 g/mol
InChI Key: RUZCDLMYLTUSGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-2-nitro-4-(phenylsulfonyl)benzene is an organic compound with the molecular formula C12H8ClNO4S. It is a derivative of benzene, featuring chloro, nitro, and phenylsulfonyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-2-nitro-4-(phenylsulfonyl)benzene can be synthesized through a multi-step process involving the nitration, chlorination, and sulfonylation of benzene derivatives. One common method involves the nitration of chlorobenzene to form 1-chloro-2-nitrobenzene, followed by sulfonylation with phenylsulfonyl chloride under acidic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and sulfonylation reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure consistent product quality .

Mechanism of Action

The mechanism of action of 1-chloro-2-nitro-4-(phenylsulfonyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the phenylsulfonyl group can engage in electrophilic aromatic substitution reactions. These interactions can modulate biological pathways and chemical processes, making the compound valuable in various applications .

Properties

IUPAC Name

4-(benzenesulfonyl)-1-chloro-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO4S/c13-11-7-6-10(8-12(11)14(15)16)19(17,18)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZCDLMYLTUSGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90342284
Record name 1-Chloro-2-nitro-4-(phenylsulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4779-36-6
Record name 1-Chloro-2-nitro-4-(phenylsulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-2-nitro-4-(phenylsulfonyl)benzene
Reactant of Route 2
Reactant of Route 2
1-Chloro-2-nitro-4-(phenylsulfonyl)benzene
Reactant of Route 3
Reactant of Route 3
1-Chloro-2-nitro-4-(phenylsulfonyl)benzene
Reactant of Route 4
Reactant of Route 4
1-Chloro-2-nitro-4-(phenylsulfonyl)benzene
Reactant of Route 5
Reactant of Route 5
1-Chloro-2-nitro-4-(phenylsulfonyl)benzene
Reactant of Route 6
Reactant of Route 6
1-Chloro-2-nitro-4-(phenylsulfonyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.